Fahia

Tubulin Polymerization Microtubule Dynamics Forskolin Analog

For precise mapping of forskolin binding domain on tubulin, Fahia (CAS 126869-27-0) is a photoaffinity probe that covalently labels native tubulin upon photolysis. - Demonstrates saturable binding to native tubulin with apparent Kd of 8-10 µM, with 35% higher labeling of β-tubulin. - Enables covalent capture and identification of binding site residues, critical for structure-function studies. - Validates functional integrity of tubulin preparations; fails to label denatured protein, providing quality control.

Molecular Formula C28H36IN3O9
Molecular Weight 685.5 g/mol
CAS No. 126869-27-0
Cat. No. B158812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFahia
CAS126869-27-0
Synonyms7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate
FAHIA
Molecular FormulaC28H36IN3O9
Molecular Weight685.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C
InChIInChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1
InChIKeyZXQONDNYHOQFGD-LLMBDLJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fahia: A Forskolin Photoaffinity Probe for Tubulin


Fahia (CAS 126869-27-0), chemically designated as 7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate, is a C-7 photoactive derivative of the diterpene forskolin [1]. Developed and characterized as a photoaffinity probe, its primary utility lies in the covalent labeling and identification of tubulin binding domains [1]. Unlike the parent compound, forskolin, which acts as a direct activator of adenylyl cyclase, Fahia incorporates an aryl azide and iodine functionality, enabling it to form covalent attachments to its protein targets upon photolysis, thus allowing for the specific delineation of binding sites on tubulin [1].

Photoaffinity labeling workflow for tubulin binding site studies
Covalent capture via photolysis supports binding-site identification
Radioisotopic detection (¹²⁵I) enables autoradiography readout

Why Fahia Cannot Be Substituted for Tubulin Binding Site Mapping


The functional requirements for a compound to map a specific protein binding site—namely, high-affinity reversible binding followed by covalent, spatially accurate capture—cannot be met by a standard pharmacological agent like forskolin or by non-photoactivatable analogs. Substituting Fahia with another compound would result in a loss of essential investigational capabilities. Forskolin itself lacks the photoactivatable crosslinking group (an aryl azide) and the radioisotopic detection handle (iodine-125) required for covalent labeling and subsequent visualization via autoradiography [1]. While other forskolin photoaffinity probes exist, their specific binding affinities, subunit preferences, and the exact position of their photoactive groups relative to the binding pocket can differ significantly. This leads to variations in labeling efficiency and the precise amino acid residues crosslinked, directly impacting the resolution and validity of binding site mapping [1]. Generic substitution would therefore compromise the ability to generate specific, verifiable data on the tubulin-forskolin interaction, a key step in understanding its role in microtubule dynamics [1].

Forskolin lacks crosslinker
Standard forskolin has no aryl azide or iodine handle; substitution loses covalent capture and autoradiographic detection.
Probe variability
Other photoaffinity probes may differ in affinity and subunit preference, shifting the labeled residue profile.
Detection loss
Non-iodinated analogs compete but do not provide direct radiolabel detection; binding-site data specificity may decrease.

Quantitative Evidence: Fahia vs. Forskolin and Analogs


Tubulin Polymerization Enhancement vs. Forskolin

Fahia was designed to retain the core biological activity of forskolin while adding photoaffinity functionality. The target compound enhanced GTP-promoted tubulin polymerization in a manner qualitatively comparable to the parent compound, forskolin, in an in vitro light-scattering assay [1]. This confirms that the C-7 derivatization to introduce the photoaffinity group does not abrogate the molecule's ability to interact with and stabilize tubulin polymers, a prerequisite for its use as a functional probe [1].

Tubulin polymerization
Head-to-head
Qualitatively comparable enhancement to forskolin
May support functional probe validation
Light-scattering assay, 350 nm, 37 °C
Tubulin Polymerization Microtubule Dynamics Forskolin Analog

Binding Affinity and Subunit Selectivity

The quantitative binding characteristics of Fahia to tubulin were determined via photolabeling saturation experiments. The probe exhibited saturable binding to tubulin, consistent with the presence of a specific binding site [1]. Analysis of the SDS-PAGE gels revealed a clear preference for the β-tubulin subunit over the α-subunit. The labeling of the β-subunit saturated at an approximate concentration of 25 µM with an apparent dissociation constant (Kd) of 8-10 µM, and the labeling intensity for the β-subunit was approximately 35% greater than that observed for the α-subunit under identical conditions [1]. This quantitative data provides a benchmark for future studies using this probe and highlights its specific interaction profile.

Binding affinity & selectivity
Reported
Apparent Kd 8–10 µM; β-tubulin ≈35% more labeling than α-tubulin
Supports probe concentration and binding interpretation
10% SDS-PAGE, gamma counting, 4 °C photolysis
Photoaffinity Labeling Binding Affinity Tubulin Subunits Kd

Binding Specificity by Competition with Analog

The specificity of Fahia's interaction with tubulin was confirmed through competition experiments using its non-iodinated counterpart (probe 12). Pre-incubation of tubulin with an excess of the non-iodinated analog (1000 µM) resulted in a significant reduction of Fahia's photolabeling [1]. Specifically, this competition protected approximately 65% of the labeling in the β-tubulin subunit and 54% of the labeling in the α-tubulin subunit [1]. This dose-dependent inhibition of labeling demonstrates that the interaction is saturable and specific, rather than non-specific adsorption.

Competition specificity
Head-to-head
65% β-tubulin protection, 54% α-tubulin protection
Supports specific and saturable binding assessment
Non-iodinated analog competition, 1000 µM
Binding Specificity Competition Assay Photoaffinity Probe Validation

Requirement for Native Tubulin Conformation

A critical control experiment confirmed that Fahia's binding is dependent on the native, three-dimensional conformation of tubulin. Tubulin samples that were chemically denatured (using 1% SDS or 8 M urea) or heat-denatured prior to photolabeling showed minimal or no incorporation of the probe [1]. In stark contrast to the specific labeling pattern observed with native tubulin, this finding underscores that the probe's interaction is not merely with a linear peptide sequence but requires a correctly folded and functional protein structure, which is the hallmark of a pharmacologically relevant binding site [1].

Conformation dependence
Reported
Labeling abolished by heat, SDS, or urea denaturation
May confirm native-site targeting
Denaturation controls (100 °C, 1% SDS, 8 M urea)
Protein Conformation Binding Site Integrity Denaturation Control

Validated Research Applications of Fahia


Forskolin Binding Site Mapping on Tubulin

Fahia is the tool of choice for researchers aiming to definitively identify the amino acid residues that constitute the forskolin binding domain on tubulin. Its demonstrated ability to bind native tubulin with saturable kinetics (apparent Kd = 8-10 µM) and then covalently attach upon photolysis enables the precise localization of this binding site [1]. The strong preference for the β-tubulin subunit (35% greater labeling) provides an initial target for mapping efforts [1]. Unlike transient binding assays, Fahia allows for the stable capture and subsequent identification of the binding site, a crucial step for structure-function studies of microtubule dynamics and for the rational design of novel therapeutic agents targeting tubulin [1].

Tubulin Conformation and Binding Site Validation

Researchers involved in the purification and characterization of tubulin can employ Fahia as a quality control reagent to validate the functional integrity and correct folding of their protein preparations. As established, the probe only effectively labels native, correctly folded tubulin and fails to label denatured protein [1]. The specific competition of labeling by a non-iodinated analog (65% protection of β-tubulin) further serves as a benchmark for binding site occupancy and can be used to assess the functional state of the tubulin's forskolin-binding pocket in various experimental conditions or in different tubulin isoforms [1].

Benchmark for Tubulin-Binding Compound Comparisons

In drug discovery programs focused on microtubule-targeting agents, Fahia serves as a benchmark probe for competitive binding assays. Its known affinity (apparent Kd = 8-10 µM) and subunit selectivity (β-tubulin preference) provide a defined system against which the binding of novel synthetic compounds or natural product derivatives can be quantitatively compared [1]. By assessing the ability of a test compound to compete with Fahia for the same binding site on tubulin, researchers can establish structure-activity relationships and rank order potential drug candidates based on their ability to displace this well-characterized probe [1].

Application
Selection Property
Validation Focus
Forskolin binding site mapping on tubulin
Photoaffinity covalent capture, β-tubulin preference
Binding site residue identification
Tubulin conformation and binding-site validation
Native-structure-dependent labeling
Functional integrity assessment
Benchmark for tubulin-binding compound comparisons
Defined binding affinity and subunit selectivity
Competitive displacement SAR analysis
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